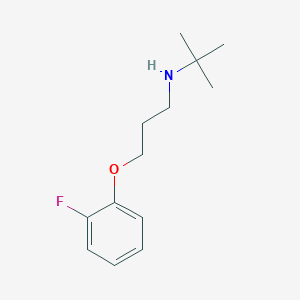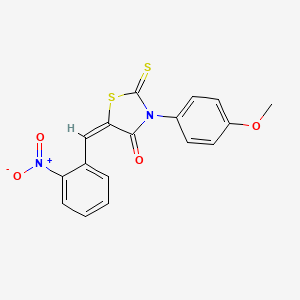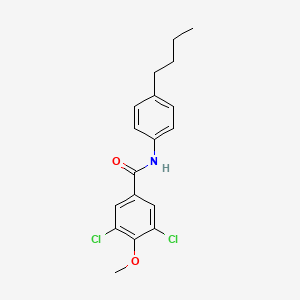![molecular formula C16H15ClFNOS B4985687 N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of hematological malignancies. It is a B-cell lymphoma 2 (BCL-2) inhibitor, which means that it targets and inhibits the BCL-2 protein that is overexpressed in cancer cells. This leads to the induction of programmed cell death, or apoptosis, in cancer cells, while sparing normal cells.
作用機序
The mechanism of action of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves the inhibition of the BCL-2 protein, which is overexpressed in cancer cells. BCL-2 is an anti-apoptotic protein that prevents the induction of programmed cell death in cancer cells. By inhibiting BCL-2, this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells that overexpress BCL-2, while sparing normal cells. This is due to the specific binding of this compound to the BH3-binding groove of BCL-2, which is overexpressed in cancer cells. This leads to the induction of apoptosis in cancer cells, while normal cells are spared. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has several advantages for lab experiments, including its selective toxicity towards cancer cells that overexpress BCL-2, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and handling, and the potential for off-target effects on other proteins that share the BH3-binding groove with BCL-2.
将来の方向性
There are several future directions for the research and development of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide. One direction is the exploration of its potential use in combination with other drugs for the treatment of hematological malignancies. Another direction is the investigation of its potential use in other types of cancer that overexpress BCL-2, such as breast and prostate cancer. Additionally, there is a need for further research into the mechanisms of resistance to this compound, in order to develop strategies to overcome this resistance.
合成法
The synthesis of N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group in 4-fluoroaniline, followed by the reaction with 2-chlorobenzyl chloride to obtain the intermediate product. This is then treated with sodium hydride and 2-bromoethyl ethyl sulfide to obtain the final product, this compound.
科学的研究の応用
N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). It has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells. This makes it a promising treatment option for cancers that are resistant to conventional chemotherapy.
特性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-15-4-2-1-3-13(15)11-21-10-9-19-16(20)12-5-7-14(18)8-6-12/h1-8H,9-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZAJTNXIDTTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)


![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)